3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H20ClN5 and its molecular weight is 341.84. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, as part of the pyrazolopyrimidine derivatives, has shown potential in anticancer and anti-inflammatory applications. These compounds have been synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7, demonstrating significant anticancer activity. Additionally, they have been tested for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes, showing promising anti-inflammatory effects (Rahmouni et al., 2016).
Antiproliferative and Proapoptotic Effects
The compound is part of a broader class of pyrazolo[3,4-d]pyrimidines that have been synthesized and found to possess potent antiproliferative and proapoptotic activities. These compounds inhibit the growth of cancer cells by interfering with the phosphorylation of Src, a critical enzyme in cell proliferation pathways. They also induce apoptosis by inhibiting the anti-apoptotic gene BCL2, offering a dual mechanism for combating cancer cell growth (Carraro et al., 2006).
Antitubercular Potential
In the context of infectious diseases, derivatives of pyrazolopyrimidine have been explored for their antitubercular properties. Specifically, homopiperazine-pyrimidine-pyrazole hybrids have been synthesized and demonstrated potent in vitro activity against Mycobacterium tuberculosis strains, suggesting a new avenue for the development of antitubercular agents (Vavaiya et al., 2022).
Nonsteroidal Anti-inflammatory Applications
Further research into pyrazolo[1,5-a]pyrimidines has identified compounds within this class that exhibit significant anti-inflammatory properties without the ulcerogenic activity typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This discovery points to the potential for developing safer anti-inflammatory medications (Auzzi et al., 1983).
Purine Analogues and Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines are recognized as purine analogues and have been synthesized for their potential antimicrobial properties. Some derivatives have shown promising activity against various microbial strains, indicating their potential as antimicrobial agents (Ahmed et al., 2007).
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, which include this compound, have a wide range of biological activities . They are integral parts of DNA and RNA and impart diverse pharmacological properties .
Mode of Action
It’s known that pyrimidine derivatives can mimic the structural features of biogenic purines, making them promising candidates for drug development . The molecule’s electrophilic addition site is 4-N in the piperazine group, and the sites for nucleophilic attack are both 13-C and 15-C in the quinoline group .
Biochemical Pathways
Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Pharmacokinetics
It’s known that the piperazine ring, which is part of this compound, is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It’s known that pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine-fused heterocycles, such as this compound, are critical for the inhibition of certain enzymes like cyclin-dependent kinases (CDKs) .
Cellular Effects
Similar pyrimidine derivatives have shown diverse biological activities, including antimicrobial and antiproliferative activity against certain cancer cells .
Molecular Mechanism
It is suggested that the pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for the inhibition of certain enzymes like CDKs .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-18(21-13)16(12-20-24)14-3-5-15(19)6-4-14/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCMVZJAOUMCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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